molecular formula C21H28N2O7 B1404544 (3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid CAS No. 1251001-22-5

(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid

Cat. No.: B1404544
CAS No.: 1251001-22-5
M. Wt: 420.5 g/mol
InChI Key: OQZBJNZUDVGSRD-GVDBMIGSSA-N
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Description

The compound is a polycyclic heterocycle featuring a pyrido-oxazine core with two protective groups: a benzyloxycarbonyl (Cbz) group at position 6 and a tert-butoxycarbonyl (Boc) group at position 2. Its stereochemistry (3R,4aS,8aR*) indicates a rigid, fused bicyclic system, which is critical for conformational stability. The carboxylic acid moiety at position 3 enhances solubility and enables further functionalization.

Structural elucidation of such compounds typically relies on advanced spectroscopic techniques. For example, UV and NMR spectroscopy (1H and 13C) are essential for confirming stereochemistry and substituent positions, as demonstrated in studies of structurally related compounds like Zygocaperoside and Isorhamnetin-3-O glycoside . These methods validate the octahydro-2H-pyrido[4,3-b][1,4]oxazine scaffold and protective group placements.

Properties

IUPAC Name

(3R,4aS,8aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxycarbonyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-20(27)23-15-11-22(10-9-17(15)28-13-16(23)18(24)25)19(26)29-12-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,24,25)/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZBJNZUDVGSRD-GVDBMIGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@H]2OC[C@@H]1C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares functional and structural similarities with several classes of heterocycles:

Compound Class Key Features Key Differences
Pyrido-oxazines Fused bicyclic core with nitrogen and oxygen atoms. Varies in substituents (e.g., Cbz/Boc vs. methyl or aryl groups).
Methano-bridged aromatics Rigid, conjugated systems (e.g., 5,10-methanocyclopentacycloundecenes) . Lack of heteroatoms in the core; focus on 14π-electron systems.
Protected amino acid derivatives Use of Cbz/Boc for amine protection. Core structure differs (e.g., pyrrolidines vs. pyrido-oxazines).

The tert-butoxycarbonyl group in the target compound enhances steric protection compared to simpler acetyl or benzyl groups, reducing unintended side reactions during synthesis.

Spectroscopic Properties

Comparative NMR data for similar compounds highlight distinct shifts due to substituent effects:

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
Target compound (hypothetical) 7.35–7.25 (Cbz aromatic), 1.45 (Boc) 166.5 (COOH), 155.2 (Cbz carbonyl)
Zygocaperoside 6.80–7.20 (aromatic), 3.50 (glycoside) 105–160 (steroidal core)
Methano-bridged annulenes 6.10–7.40 (conjugated π-system) 120–145 (sp² carbons)

The Boc group’s tert-butyl protons (~1.45 ppm) and the Cbz aromatic signals (~7.3 ppm) are diagnostic markers for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid
Reactant of Route 2
(3R*,4aS*,8aR*)-6-(Benzyloxycarbonyl)-4-(tertbutoxycarbonyl)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-3-carboxylic acid

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